molecular formula C19H20N2O3 B2617404 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2034563-66-9

3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B2617404
CAS No.: 2034563-66-9
M. Wt: 324.38
InChI Key: ADMLJIZIEKXRLO-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-1-carboxamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 3-position of the pyrrolidine ring and an o-tolyl (2-methylphenyl) substituent on the carboxamide nitrogen. It was synthesized via a procedure involving 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanal as a precursor, yielding 50% product after purification with a Hexane/EtOAc (4:1) solvent system .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-4-2-3-5-16(13)20-19(22)21-9-8-15(11-21)14-6-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMLJIZIEKXRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The pyrrolidine ring is then introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound. Finally, the o-tolyl group is attached via an amide bond formation using o-toluidine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: N-bromosuccinimide (NBS)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares key structural features with several analogs, as outlined below:

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)
  • Core Structure : Pyrrole-3-carboxamide (vs. pyrrolidine-1-carboxamide in the target compound).
  • Substituents :
    • Benzo[d][1,3]dioxol-5-ylmethyl group attached to the pyrrole nitrogen.
    • A substituted pyridinylmethyl group on the carboxamide nitrogen.
  • Key Difference : The pyrrole core and pyridine-based substituent distinguish D-19 from the target compound, which features a saturated pyrrolidine ring and an o-tolyl group .
Diethyl 4-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (B9)
  • Core Structure : 1,4-dihydropyridine (vs. pyrrolidine).
  • Substituents :
    • Benzo[d][1,3]dioxol-5-yl-propan-2-yl group at position 3.
    • Ethyl ester groups at positions 3 and 4.
  • Key Difference : The dihydropyridine core and ester functionalities contrast with the carboxamide and pyrrolidine framework of the target compound .
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(Benzo[d][1,3]dioxol-5-yl)acetamide (28)
  • Core Structure : Acetamide linked to a benzimidazole moiety (vs. pyrrolidine-carboxamide).
  • Substituents :
    • Benzo[d][1,3]dioxol-5-yl group on the acetamide.
    • Benzimidazole-linked benzyl group.
  • Key Difference : The benzimidazole scaffold and acetamide linker differentiate this compound from the pyrrolidine-based target molecule .

Key Observations :

  • The target compound and B9 share a precursor and purification method, suggesting similar synthetic accessibility .
  • Compound 28 achieved a higher yield (84%), likely due to optimized reaction conditions or superior solubility in the PE/EtOAc system .

Functional Group Impact on Bioactivity (Hypothetical Analysis)

While biological data for the target compound are absent in the provided evidence, analogs highlight trends:

  • Benzo[d][1,3]dioxole : Present in all compounds, this group is associated with enhanced metabolic stability and receptor binding in CNS-active molecules.
  • Pyrrolidine vs. Pyrrole/Benzimidazole : Saturated pyrrolidine rings (as in the target compound) may improve conformational flexibility compared to aromatic heterocycles like pyrrole or benzimidazole.
  • Carboxamide Linkers : The carboxamide group in the target compound and D-19 could facilitate hydrogen bonding, a critical feature for enzyme inhibition (e.g., IDO1 inhibitors like compound 28) .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article focuses on the compound's pharmacological properties, synthesis, and relevant case studies that highlight its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the pyrrolidine ring, followed by functionalization at various positions to introduce the benzo[d][1,3]dioxole and o-tolyl groups. The following general procedure outlines a typical synthetic route:

  • Formation of the Pyrrolidine Ring : Starting from a suitable precursor, the pyrrolidine ring is formed using cyclization reactions.
  • Functionalization : The introduction of the benzo[d][1,3]dioxole moiety is achieved through electrophilic aromatic substitution or similar methodologies.
  • Final Modifications : The o-tolyl group is added via coupling reactions to complete the synthesis.

Anticonvulsant Activity

Research has indicated that derivatives related to This compound exhibit significant anticonvulsant properties. A related compound, (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one , was evaluated in various seizure models. The most active derivative showed an effective dose (ED50) of 4.3 mg/kg with a high protective index (TD50/ED50) of 37.4, indicating strong anticonvulsant efficacy with low toxicity .

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class has been closely linked to their structural features. For instance:

  • The presence of the benzo[d][1,3]dioxole moiety enhances lipophilicity and receptor affinity.
  • Substituents on the pyrrolidine ring can modulate activity at various biological targets.

Study 1: Anticonvulsant Evaluation

In a study focusing on anticonvulsant activity, several derivatives were synthesized and screened using the maximal electroshock (MES) model. Compounds demonstrated varying degrees of efficacy, with certain derivatives achieving significant seizure protection at specific dosages .

Compound IDED50 (mg/kg)TD50 (mg/kg)Protective Index
6d4.3160.937.4
6f100N/AN/A

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that some derivatives inhibit voltage-gated sodium channels (Na v1.1), which are crucial in the propagation of action potentials in neurons. This inhibition suggests a potential pathway for developing antiepileptic drugs targeting these channels .

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